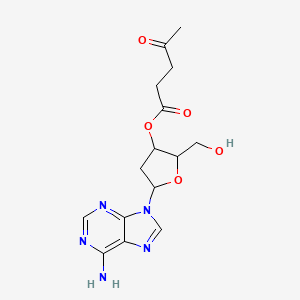

3'-o-Levulinyl-2'-deoxyadenosine

Description

BenchChem offers high-quality 3'-o-Levulinyl-2'-deoxyadenosine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-o-Levulinyl-2'-deoxyadenosine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H19N5O5 |

|---|---|

Molecular Weight |

349.34 g/mol |

IUPAC Name |

[5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] 4-oxopentanoate |

InChI |

InChI=1S/C15H19N5O5/c1-8(22)2-3-12(23)25-9-4-11(24-10(9)5-21)20-7-19-13-14(16)17-6-18-15(13)20/h6-7,9-11,21H,2-5H2,1H3,(H2,16,17,18) |

InChI Key |

QMLRRPZLOJDYOV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(=O)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N |

Origin of Product |

United States |

Foundational & Exploratory

3'-O-Levulinyl-2'-deoxyadenosine chemical structure and properties

Topic: 3'-O-Levulinyl-2'-deoxyadenosine chemical structure and properties Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Orthogonal Protection Strategies in Oligonucleotide Synthesis[1]

Abstract

3'-O-Levulinyl-2'-deoxyadenosine (3'-O-Lev-dA) is a specialized nucleoside derivative utilized primarily in the synthesis of complex oligonucleotides, branched DNA structures, and bioconjugates.[1][2][3][4][5] Distinguished by the levulinyl (Lev) ester protecting group at the 3'-hydroxyl position, this molecule offers orthogonal deprotection capabilities distinct from standard acid-labile (DMT) or base-labile (acyl) groups.[1] This guide details the physicochemical properties, enzymatic synthesis pathways, and mechanistic applications of 3'-O-Lev-dA in high-fidelity nucleic acid chemistry.[1]

Chemical Structure and Properties[6][7][8][9][10][11]

The core utility of 3'-O-Lev-dA lies in the specific reactivity profile of the levulinyl ester.[1] Unlike the dimethoxytrityl (DMT) group used at the 5'-position (cleaved by acid) or the benzoyl/isobutyryl groups on the nucleobase (cleaved by ammonia), the levulinyl group is cleaved specifically by hydrazine.[1]

1.1 Molecular Specifications

| Property | Data |

| IUPAC Name | (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl 4-oxopentanoate |

| Common Name | 3'-O-Levulinyl-2'-deoxyadenosine |

| CAS Number | 440327-45-7 (Free amine form) |

| Molecular Formula | C₁₅H₁₉N₅O₅ |

| Molecular Weight | 349.34 g/mol |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol; Sparingly soluble in water |

| pKa | ~3.8 (Adenine N1), ~9.8 (Sugar OH, if free) |

| Appearance | White to off-white crystalline powder |

1.2 Structural Analysis

The molecule consists of three functional domains:

-

Purine Base (Adenine): Typically unprotected in the raw material but may be N6-protected (e.g., N6-Benzoyl) in phosphoramidite applications to prevent side reactions.[1]

-

Deoxyribose Sugar: The 2'-position is deoxygenated (DNA), conferring stability against alkaline hydrolysis compared to RNA.[1]

-

3'-Levulinyl Ester: The critical functional group.[1] It is a 4-oxopentanoic acid ester.[1] The presence of the ketone carbonyl at the

-position relative to the ester carbonyl is the key to its cleavage mechanism.

Synthesis and Production

While chemical synthesis is possible, it often requires tedious blocking/deblocking steps to achieve regioselectivity between the 3' and 5' hydroxyls. Biocatalytic resolution is the industry standard for high-purity synthesis.[1]

2.1 Enzymatic Regioselective Acylation

The most efficient route utilizes immobilized lipases to selectively acylate the 3'-hydroxyl group of 2'-deoxyadenosine.[1]

-

Enzyme: Pseudomonas cepacia lipase (PSL-C) or Burkholderia cepacia lipase.[1]

-

Acyl Donor: Oxime esters (e.g., Acetonoxime levulinate) or Vinyl levulinate.[1]

-

Regioselectivity: PSL-C exhibits a strong preference for the 3'-OH of 2'-deoxynucleosides, whereas Candida antarctica lipase B (CAL-B) typically favors the 5'-OH.[1]

Protocol Summary (Enzymatic):

-

Dissolution: Dissolve 2'-deoxyadenosine in anhydrous THF or Pyridine.

-

Acyl Donor Addition: Add 3-5 equivalents of acetonoxime levulinate.

-

Catalysis: Add immobilized PSL-C. Incubate at 30–40°C with shaking.

-

Monitoring: Monitor by TLC (DCM:MeOH 9:1) for the formation of the mono-ester.[1]

-

Purification: Filter enzyme; concentrate filtrate; purify via silica gel column chromatography.

Applications in Oligonucleotide Synthesis[7][8][9][13][14][15][16]

3'-O-Lev-dA is not a standard building block for linear DNA synthesis (which proceeds 3'→5').[1] Instead, it is a strategic tool for complex architectures.

3.1 Orthogonal Deprotection (The "Lev" Niche)

In standard solid-phase synthesis:

-

5'-OH: Protected by DMT (Acid labile).[1]

-

Exocyclic Amines: Protected by Bz/iBu (Base labile).[1]

-

Phosphate: Protected by Cyanoethyl (Base labile).[1]

The Levulinyl group is stable to both acid (TCA/DCM) and standard hydrolysis conditions, but is cleaved rapidly by hydrazine. This allows for:

-

Branched DNA Synthesis: A branching monomer can be introduced with a Lev-protected hydroxyl.[1] Once the linear chain is synthesized, the Lev group is removed on-column without disturbing other protecting groups, creating a new initiation site for a second chain.

-

3'-End Modification: For "inverse" synthesis or when attaching the nucleoside to a solid support via the 5'-OH, the 3'-Lev allows selective exposure of the 3'-OH for ligation or labeling.[1]

-

On-Column Derivatization: Selective removal of Lev allows conjugation of fluorophores or peptides to specific positions while the oligonucleotide remains attached to the solid support.

3.2 Mechanism of Hydrazinolysis

The deprotection of the levulinyl group is a textbook example of "assisted removal." It does not rely on simple hydrolysis but on a cyclization-release mechanism.[1]

-

Nucleophilic Attack: Hydrazine (

) attacks the ketone carbonyl of the levulinyl group (not the ester carbonyl).[1] -

Hydrazone Formation: A stable hydrazone intermediate is formed.[1]

-

Cyclization: The distal nitrogen of the hydrazone attacks the ester carbonyl.

-

Release: The tetrahedral intermediate collapses, releasing the free hydroxyl group of the nucleoside and a stable byproduct, 4,5-dihydro-6-methyl-3(2H)-pyridazinone.[1]

Visualization: Deprotection Mechanism

The following diagram illustrates the specific cleavage pathway of the Levulinyl group by hydrazine, highlighting the orthogonality of the reaction.

Caption: Mechanism of hydrazine-mediated cleavage of the 3'-O-levulinyl protecting group via a cyclization-release pathway.

Experimental Protocols

5.1 Protocol: On-Column Levulinyl Deprotection

This protocol is designed for oligonucleotides synthesized on CPG (Controlled Pore Glass) or Polystyrene supports where a specific Lev-protected site must be deblocked without cleaving the oligo from the support.[1]

Reagents:

-

Hydrazine hydrate (0.5 M) in Pyridine/Acetic Acid (3:2 v/v).[1][6]

-

Wash Solvent: Pyridine or Acetonitrile.[1]

Procedure:

-

Wash: After the synthesis cycle is paused, wash the solid support column with Pyridine (3 x 5 mL).

-

Reaction: Flow the Hydrazine solution through the column.

-

Flow Rate: 1 mL/min.[1]

-

Duration: 15–20 minutes at Room Temperature.

-

Note: The reaction is visually indicated by the absence of color change (unlike DMT removal), so strict time adherence is required.

-

-

Rinse: Wash extensively with Pyridine (5 x 10 mL) to remove all traces of hydrazine and the pyridazinone byproduct.

-

Neutralize: Wash with 0.1 M TEAA (Triethylammonium acetate) in Acetonitrile to prepare for the next coupling step.

-

Resume: Proceed with the next phosphoramidite coupling or conjugation step.

Safety Note: Hydrazine is toxic and potentially unstable. Perform all manipulations in a fume hood. The Pyridine/Acetic acid buffer buffers the hydrazine, preventing premature cleavage of base-labile groups.

References

-

BioHippo. (n.d.).[1] 3'-O-Levulinyl-2'-deoxyadenosine Structure and CAS. Retrieved from [Link]

-

Lackey, J. G., & Damha, M. J. (2008).[1][4] The acetal levulinyl ester (ALE) group for the 2'-hydroxyl protection of ribonucleosides and the synthesis of oligoribonucleotides.[4][6] Nucleic Acids Symposium Series, 52(1), 35–36.[1][4] Retrieved from [Link]

-

García, J., et al. (2005).[1] Enzymatic regioselective levulinylation of 2'-deoxyribonucleosides and 2'-O-methylribonucleosides.[1][2] Current Protocols in Nucleic Acid Chemistry, Unit 2.11. Retrieved from [Link]

-

Horizon Discovery. (n.d.). Method for Labeling Oligonucleotides using Levulinyl Protection. Retrieved from [Link]

-

ChemGenes. (n.d.).[1] 3'-Levulinyl deoxy Adenosine (n-bz) Product Specifications. Retrieved from [Link]

Sources

- 1. Deoxyadenosine - Wikipedia [en.wikipedia.org]

- 2. Enzymatic regioselective levulinylation of 2'-deoxyribonucleosides and 2'-o-methylribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ebiohippo.com [ebiohippo.com]

- 4. The acetal levulinyl ester (ALE) group for the 2'-hydroxyl protection of ribonucleosides and the synthesis of oligoribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

Orthogonal Mastery: Applications of Levulinyl-Protected Nucleosides in Advanced Oligonucleotide Synthesis

Executive Summary

The evolution of solid-phase oligonucleotide synthesis (SPOS) has transitioned from linear chain assembly to the construction of complex, multi-dimensional nucleic acid architectures. This transition demands a highly sophisticated repertoire of orthogonal protecting groups. The levulinyl (Lev) group has emerged as a cornerstone in this domain, providing a highly specific, hydrazine-labile protection mechanism that operates entirely independently of standard acid-labile (e.g., Dimethoxytrityl, DMT) and base-labile (e.g., cyanoethyl, acyl) groups. This whitepaper details the mechanistic causality, core applications, and validated protocols for utilizing levulinyl-protected nucleosides in the synthesis of branched DNA (bDNA), complex RNA sequences, and functionalized aptamers.

The Mechanistic Imperative of Orthogonality

In complex SPOS architectures, a strictly linear synthesis is insufficient. Researchers must frequently mask a specific hydroxyl group during primary chain elongation, only to unmask it later without cleaving the nascent oligonucleotide from the solid support or prematurely stripping nucleobase protection.

The levulinyl group (a keto ester) fulfills this requirement through a unique deprotection mechanism. Cleavage is achieved via hydrazinolysis—typically using 0.5 M hydrazine hydrate buffered in pyridine and acetic acid. The hydrazine selectively attacks the ketone of the levulinyl moiety, forming a hydrazone intermediate. This intermediate rapidly undergoes intramolecular cyclization to release the free hydroxyl group alongside a biologically inert pyridazinone byproduct. Because this mechanism does not rely on extremes of pH, it is fundamentally orthogonal to the trichloroacetic acid (TCA) used for DMT removal and the ammonium hydroxide used for global deprotection[1].

Orthogonal cleavage conditions for dimethoxytrityl (DMT), levulinyl (Lev), and nucleobase groups.

Core Applications in Oligonucleotide Synthesis

Branched DNA (bDNA) for Signal Amplification

Branched DNA is a critical structural motif used in diagnostic research to achieve a multiplicity of labeled probe hybridization, thereby exponentially enhancing target signal detection[2]. The synthesis of comb-like bDNA relies heavily on branching phosphoramidites, such as the 5-Me-dC Brancher.

Causality of Selection: The levulinyl group is preferred over the 9-Fluorenylmethyloxycarbonyl (Fmoc) group for protecting the branching chain. Fmoc is prone to degradation during prolonged storage and extended synthesis cycles. In contrast, the levulinyl group remains completely stable during standard phosphoramidite coupling and oxidation, yet is rapidly removed at neutral pH with buffered hydrazine, preserving the internucleotide distance without perturbing the overall DNA structure[2].

RNA Synthesis via 2'-O-Acetal Levulinic Ester (ALE)

Unlike DNA, RNA synthesis requires an additional protecting group for the reactive 2′-hydroxyl on the ribose sugar. This group must remain stable throughout chain assembly but be readily removable without inducing RNA degradation or isomerization.

Causality of Selection: 2′-O-acetal levulinic ester (ALE) chemistry leverages the levulinyl moiety to achieve coupling efficiencies of 99.0% to 99.9%, rivaling standard DNA synthesis[3]. Following solid-phase assembly, the RNA strands are deprotected stepwise: first, cyanoethyl groups are removed from the phosphates, followed by a buffered hydrazine treatment that simultaneously deblocks the nucleobases and the 2′-OH ALE groups, yielding highly pure, functionally active RNA[3].

DNA-Encoded Functionalized Aptamers

Levulinyl protection allows for the parallel synthesis of two different oligonucleotide strands from a single branching point on the same Controlled Pore Glass (CPG) support. By alternating between DMT-protected and Lev-protected phosphoramidites, researchers can grow a sequence-defined oligomer simultaneously with a DNA barcode, enabling the creation of massive, highly functionalized aptamer libraries[1].

Quantitative Performance Metrics

The following table summarizes the optimized deprotection conditions and coupling efficiencies for various levulinyl-protected applications, providing a baseline for experimental design.

| Application | Protecting Group | Deprotection Reagent | Time / Temp | Coupling Efficiency |

| Branched DNA (bDNA) | 5'-O-Levulinyl | 0.5 M Hydrazine in Pyr/AcOH (1:1) | 15–90 min / RT | >98% |

| RNA Synthesis (2'-OH) | 2'-O-Acetal Levulinic Ester (ALE) | 0.5 M Hydrazine in Pyr/AcOH (3:2) | 120 min / RT | 99.0% – 99.9% |

| Internal RNA Labeling | 2'-O-Levulinyl | 0.5 M Hydrazine in Pyr/AcOH (1:1) | 15 min / RT | N/A (Post-synthetic) |

| Functionalized Aptamers | 5'-O-Levulinyl | 0.5 M Hydrazine in Pyr/AcOH (1:1) | 30 injections / RT | High Yield |

Self-Validating Experimental Protocol: Comb-Shaped bDNA Synthesis

To ensure reproducibility and scientific integrity, the following protocol for synthesizing branched DNA incorporates intrinsic self-validation checkpoints.

Step 1: Primary Sequence Assembly Synthesize the primary DNA sequence on a 2000Å or 3000Å Controlled Pore Glass (CPG) support. Causality: Standard 500Å CPG will result in massive steric hindrance once the secondary branches begin to grow, drastically reducing yield. A high-porosity support mitigates this physical constraint[2]. Validation Check: Monitor the trityl response during primary elongation to visually assess coupling efficiency[1].

Step 2: Branching Monomer Incorporation Incorporate the 5-Me-dC Brancher Phosphoramidite (containing the Lev-protected hydroxyl group) at the desired branch points[2][4].

Step 3: Terminal Capping After the full-length primary oligonucleotide is synthesized, remove the terminal 5'-DMT and cap the 5'-hydroxyl using standard Cap A/B reagents (acetic anhydride). Causality: This prevents the primary strand from continuing to elongate when the secondary branch synthesis begins[4][5].

Step 4: Levulinyl Deprotection Remove the synthesis column from the synthesizer. Wash the column back and forth with 0.5 mL of freshly prepared 0.5 M hydrazine hydrate in 1:1 pyridine/acetic acid for 15 to 90 minutes at room temperature (longer times are required for high branch-density sequences)[2][4]. Rinse extensively with pyridine/acetic acid followed by acetonitrile.

Step 5: Secondary Strand Elongation Return the column to the synthesizer and resume automated phosphoramidite coupling cycles from the newly liberated hydroxyl groups to synthesize the secondary branches[4].

Step 6: Global Deprotection and Cleavage Cleave the branched oligonucleotide from the solid support and remove nucleobase protecting groups using ammonium hydroxide. Validation Check (Crucial): Analyze the final product via Polyacrylamide Gel Electrophoresis (PAGE) or RP-HPLC. If the resulting bands appear as indistinct smears, this indicates premature branching[5]. Chemical Causality Warning: Acetyl-protected cytidine (Ac-dC) is partially unstable when exposed to hydrazine hydrate. If Ac-dC is present in the primary sequence, the hydrazine treatment in Step 4 will prematurely deprotect the cytosine bases, leading to unintended branching at those sites. To maintain system integrity, standard benzoyl-dC (Bz-dC) must be utilized instead of Ac-dC[5].

Workflow for branched DNA (bDNA) synthesis utilizing orthogonal levulinyl deprotection.

References

1.2 - biosearchtech.com 2.4 - rsc.org 3.1 - google.com/patents 4.5 - glenresearch.com 5. 3 - Nucleic Acids Research, oup.com

Sources

Technical Guide: 3'-O-Levulinyl-2'-deoxyadenosine in Oligonucleotide Synthesis

This guide details the technical application of 3'-O-Levulinyl-2'-deoxyadenosine (3'-O-Lev-dA) in advanced oligonucleotide synthesis. It focuses on its role as an orthogonally protected building block for branched DNA (bDNA), circularization strategies, and site-specific functionalization.

Executive Summary

3'-O-Levulinyl-2'-deoxyadenosine is a specialized nucleoside derivative used in solid-phase oligonucleotide synthesis when orthogonal deprotection is required. Unlike standard protecting groups (e.g., DMT) which are acid-labile, the levulinyl (Lev) group is removed via a specific reaction with hydrazine .

This orthogonality allows researchers to selectively expose the 3'-hydroxyl group of an adenosine residue while the oligonucleotide remains attached to the solid support and other protecting groups (such as 5'-DMT) remain intact. This capability is critical for synthesizing branched DNA (bDNA) , circular oligonucleotides , and introducing 3'-terminal modifications during inverse synthesis workflows.

Chemical Properties & Mechanism[1][2]

The Orthogonal Strategy

Standard DNA synthesis relies on the acid-labile 4,4'-dimethoxytrityl (DMT) group for 5'-protection. To introduce branches or specific modifications, a protecting group with a completely different cleavage mechanism is necessary.

-

DMT (Standard): Cleaved by Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA).

-

Levulinyl (Orthogonal): Cleaved by Hydrazine (

). Stable to acid (TCA) and standard oxidizing iodine reagents.

Deprotection Mechanism

The removal of the levulinyl group is driven by the cyclization of the hydrazine linker. Upon treatment with hydrazine hydrate (buffered in pyridine/acetic acid), the hydrazine nucleophilically attacks the ketone carbonyl of the levulinyl ester. This intermediate rapidly cyclizes to form a stable 6-hydroxy-4,5-dihydro-3(2H)-pyridazinone (often dehydrating to a pyridazinone derivative), releasing the free 3'-hydroxyl group.

Figure 1: Mechanism of Levulinyl deprotection via hydrazine-induced cyclization.

Applications in Research

Synthesis of Branched DNA (bDNA)

Branched DNA structures ("comb" or "fork" motifs) are used in signal amplification assays (e.g., viral load testing) and nanotechnology.

-

Workflow:

-

Synthesize the primary strand using standard phosphoramidites.

-

Incorporate a branching monomer . While modified Cytosine (N4-Lev) is common, 3'-O-Lev-dA (converted to a phosphoramidite with the phosphorus at the 5' or a base-linked position) allows branching directly from the sugar backbone in specific inverse-synthesis designs.

-

Treat the column with hydrazine to remove the Lev group.

-

The exposed 3'-OH serves as the initiation point for the secondary "branch" sequence.

-

Inverse Synthesis & 3'-End Modification

Standard synthesis proceeds 3'

-

Role of 3'-O-Lev-dA: It serves as the nucleoside building block where the 3'-OH is protected (Lev) and the 5'-OH is phosphitylated (or vice versa depending on the specific "reverse" amidite design).

-

Protocol Utility: It allows the synthesis of an oligonucleotide where the 3'-end can be selectively deprotected on-column to react with a dye, a solid surface, or another biomolecule.

Circular DNA Synthesis

To create circular DNA, the linear precursor must be cyclized.

-

The oligonucleotide is synthesized on a solid support.[1][2]

-

Hydrazine treatment exposes the 3'-OH.

-

Chemical ligation (e.g., using cyanogen bromide or water-soluble carbodiimide) cyclizes the strand while still on the support (or immediately after cleavage but before full deprotection).

Experimental Protocols

Standard Hydrazine Deprotection Protocol

This protocol is designed for oligonucleotides attached to Controlled Pore Glass (CPG) or Polystyrene supports.

| Parameter | Specification |

| Reagent | 0.5 M Hydrazine hydrate ( |

| Solvent System | Pyridine : Acetic Acid (3:2 v/v) |

| Reaction Time | 15 – 30 minutes |

| Temperature | Room Temperature (20–25°C) |

| Flow Method | Intermittent pulse (push-pull via syringes) or continuous flow |

Step-by-Step Procedure:

-

Wash: Flush the synthesis column with dry acetonitrile (ACN) to remove residual DMT/oxidizer.

-

Preparation: Prepare a fresh solution of 0.5 M Hydrazine hydrate in Pyridine/Acetic Acid (3:2). Note: The solution buffers the hydrazine to prevent base-catalyzed degradation of the oligo.

-

Reaction: Draw the hydrazine solution into the column. Incubate for 15 minutes. For sequences with high secondary structure or steric bulk, extend to 30 minutes.

-

Rinse: Wash extensively with Pyridine/Acetic Acid (1:1) followed by Acetonitrile to remove all traces of hydrazine.

-

Critical: Residual hydrazine can react with subsequent phosphoramidites or oxidizers, ruining the synthesis.

-

-

Proceed: The 3'-OH is now free for coupling (e.g., adding a branch or modification).

Workflow Visualization

Figure 2: Integration of Levulinyl deprotection into solid-phase synthesis.

Troubleshooting & Optimization

-

Incomplete Removal: If the Lev group is not fully removed, the subsequent coupling efficiency will be near zero.

-

Solution: Increase hydrazine incubation time to 2 x 20 minutes with a fresh reagent flush in between.

-

-

Base Modification Damage: Standard bases (A, G, C, T) are generally stable to buffered hydrazine. However, some epigenetic modifications (e.g., benzoyl-protected Cytosine) can be sensitive to transamination if pure hydrazine is used.

-

Control: Always use the Pyridine/Acetic Acid buffer system to maintain a near-neutral pH environment during deprotection.

-

-

Precipitation: Hydrazine salts can precipitate in pure acetonitrile.

-

Solution: Use a Pyridine/Acetic Acid wash before the final Acetonitrile wash.

-

References

-

Horn, T., & Urdea, M. S. (1986). A chemical 5'-phosphorylation of oligodeoxyribonucleotides that can be monitored by trityl cation release. Tetrahedron Letters, 27(39), 4705-4708. Link

-

Iwai, S., & Ohtsuka, E. (1988). 5'-Levulinyl and 2'-tetrahydrofuranyl protection for the synthesis of oligoribonucleotides by the phosphoramidite approach. Nucleic Acids Research, 16(20), 9443–9456. Link

-

Glen Research. (n.d.). Synthesis of Branched DNA with a Comb Structure. Glen Report 18.15. Link

-

Sproat, B. S., et al. (1991). The synthesis of protected 5'-amino-2',5'-dideoxyribonucleoside-3'-O-phosphoramidites; applications of 5'-amino-oligodeoxyribonucleotides.[10] Nucleic Acids Research, 19(4), 733–738. Link

-

Taverna Porro, M. L., et al. (2020). Solid-phase synthesis of branched oligonucleotides containing a biologically relevant dCyd341 interstrand crosslink DNA lesion. Organic & Biomolecular Chemistry, 18(10), 1892-1899. Link

Sources

- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 2. Deprotection of Oligonucleotide Synthesis: A Complete Guide for Researchers - Amerigo Scientific [amerigoscientific.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. academia.edu [academia.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 8. N6-Methyl-5'-O-DMT-2'-Deoxyadenosine-3'-CE-Phosphoramidite [adventbio.com]

- 9. store.usp.org [store.usp.org]

- 10. The synthesis of protected 5'-amino-2',5'-dideoxyribonucleoside-3'-O-phosphoramidites; applications of 5'-amino-oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to levulinyl protection in oligonucleotide chemistry

Executive Summary

In the landscape of advanced oligonucleotide therapeutics—spanning siRNA, aptamers, and branched nucleic acids—standard Dimethoxytrityl (DMT) strategies often fall short when complex, non-linear architectures are required. The Levulinyl (Lev) protecting group offers a critical solution: perfect orthogonality .

This guide details the chemistry, application, and rigorous protocols for deploying Levulinyl protection. Unlike acid-labile DMT or fluoride-labile silyl groups, the Lev ester is cleaved via hydrazinolysis. This unique mechanism allows researchers to selectively expose specific hydroxyl groups for branching or conjugation without disturbing the growing oligonucleotide chain or the solid support linkage.

Part 1: The Strategic Necessity of Orthogonality

In standard solid-phase synthesis, we rely on a linear deprotection cycle (Acid

The Levulinyl group serves this function by protecting a specific hydroxyl (often the 2'-OH or a branching monomer's 3'-OH) that remains stable throughout the standard DMT/TCA cycles. It is removed only when the chemist specifically triggers it with hydrazine, enabling the synthesis of "comb-like" structures or site-specific labeling while the oligo remains on the column.

Comparative Analysis of Protecting Groups

| Feature | DMT (Dimethoxytrityl) | TBDMS (Silyl) | Levulinyl (Lev) |

| Primary Target | 5'-OH (Chain Extension) | 2'-OH (RNA Stability) | Special Branch Points / 5'-OH |

| Cleavage Reagent | Acid (TCA/DCA) | Fluoride (TBAF/TEA.3HF) | Hydrazine Hydrate |

| Mechanism | Carbocation formation | Silyl cleavage | Cyclization/Hydrazinolysis |

| Orthogonality | Labile to Acid | Labile to Fluoride | Stable to Acid & Fluoride |

| Primary Risk | Depurination (if prolonged) | Incomplete removal | Base Modification (if Bz-dC used) |

Part 2: Mechanistic Principles

The "Expertise" of a senior scientist lies in understanding how the deprotection works to prevent side reactions. The removal of the Levulinyl group is not a simple hydrolysis; it is a nucleophilic attack followed by intramolecular cyclization .

-

Nucleophilic Attack: Hydrazine (

) attacks the ketone carbonyl of the levulinyl ester. -

Hydrazone Formation: A hydrazone intermediate is formed.

-

Cyclization (The Driving Force): The hydrazone nitrogen attacks the ester carbonyl, forming a stable six-membered ring (6-hydroxy-4,5-dihydro-3(2H)-pyridazinone ).

-

Release: This cyclization expels the hydroxyl group of the oligonucleotide, leaving it free for the next reaction.

Diagram 1: The Hydrazinolysis Mechanism

Caption: The mechanism of Levulinyl deprotection via hydrazine-induced cyclization, yielding a stable pyridazinone byproduct.

Part 3: Applications in Advanced Therapeutics

Synthesis of Branched Oligonucleotides

This is the primary industrial application. A "Brancher" phosphoramidite (often a Cytosine derivative) is introduced.[1] It has a standard DMT group for the main chain and a Lev group for the branch.

-

Workflow: Synthesize main chain

Remove Lev (On-Column)

On-Column Derivatization

For conjugating sensitive ligands (e.g., fluorophores that are unstable to standard ammonia deprotection), Lev protection allows you to deprotect a specific site and attach the ligand before the harsh final cleavage step, or using milder chemistry compatible with the ligand.

Diagram 2: Branched Oligonucleotide Workflow

Caption: Workflow for creating branched oligonucleotides. The 'Orthogonal Phase' utilizes Lev deprotection to initiate the secondary chain.

Part 4: Validated Experimental Protocols

Safety Note: Hydrazine is toxic and a suspected carcinogen. Perform all steps in a fume hood.

Reagent Preparation

-

Deprotection Solution: 0.5 M Hydrazine Hydrate in Pyridine/Glacial Acetic Acid (3:2 v/v).

-

Why Acetate? Pure hydrazine is too basic and can damage the silica support or cause non-specific cleavage. Buffering with acetic acid protects the base-labile moieties.

-

Protocol: On-Column Levulinyl Removal

-

Synthesis Pause: Complete the automated synthesis of the main chain. Do not remove the final DMT group yet (optional, but keeps the 5'-end lipophilic for purification later).

-

Wash: Rinse the column with dry Acetonitrile (ACN) to remove residual reagents.

-

Hydrazine Treatment:

-

Manually fit two luer-lock syringes to the synthesis column.

-

Draw 10 mL of the 0.5 M Hydrazine solution into one syringe.

-

Push the solution back and forth through the column for 15 minutes (for simple sites) to 30 minutes (for sterically hindered branches).

-

-

The Critical Wash (Self-Validating Step):

-

Re-entry: Return the column to the synthesizer. The Lev-protected hydroxyl is now a free -OH.

-

Coupling: Proceed with the coupling of the next phosphoramidite (the start of the branch).

Part 5: Troubleshooting & Optimization (The "Senior Scientist" Insight)

The "Cytosine Trap" (Critical)

This is the most common failure mode in Lev chemistry.

-

The Issue: Standard DNA synthesis uses Benzoyl-dC (Bz-dC) . Hydrazine reacts with the benzoyl group, causing transamination. This converts Cytosine into N4-amino-cytosine or other hydrazide adducts, destroying the base pairing capability.

-

The Fix: You MUST use Acetyl-dC (Ac-dC) phosphoramidites for the entire synthesis if hydrazine will be used. The acetyl group is much more stable to hydrazine buffering than the benzoyl group.

Incomplete Deprotection

-

Symptom: Low yield of branched product; presence of truncated "main chain only" species.

-

Root Cause: Steric hindrance in the solid support matrix.

-

Optimization: Increase hydrazine contact time to 45 minutes, or perform two 20-minute rounds with fresh reagent.

References

-

Van Boom, J.H., & Burgers, P.M. (1976). "Use of Levulinic Acid in the Synthesis of Oligonucleotides via the Modified Phosphotriester Method." Tetrahedron Letters.

-

Glen Research Technical Bulletin. "Synthesis of Branched DNA with a Comb Structure." Glen Report 18.15.

-

Damha, M.J., et al. (1998). "Solid-phase synthesis of branched RNA and DNA/RNA chimeras." Journal of the American Chemical Society.[2]

-

Iwai, S., & Ohtsuka, E. (1988).[4][5] "5'-Levulinyl and 2'-tetrahydrofuranyl protection for the synthesis of oligoribonucleotides by the phosphoramidite approach." Nucleic Acids Research.[4][5][6]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. horizondiscovery.com [horizondiscovery.com]

- 3. glenresearch.com [glenresearch.com]

- 4. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 5. 5'-Levulinyl and 2'-tetrahydrofuranyl protection for the synthesis of oligoribonucleotides by the phosphoramidite approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5'-Levulinyl and 2'-tetrahydrofuranyl protection for the synthesis of oligoribonucleotides by the phosphoramidite approach - PMC [pmc.ncbi.nlm.nih.gov]

3'-O-Levulinyl-2'-deoxyadenosine CAS number and molecular weight

The following technical guide details the chemical specifications, synthesis logic, and application protocols for 3'-O-Levulinyl-2'-deoxyadenosine , a critical intermediate in advanced oligonucleotide synthesis.

Orthogonal Strategies in Nucleic Acid Chemistry[1]

Executive Summary

3'-O-Levulinyl-2'-deoxyadenosine (3'-O-Lev-dA) is a specialized nucleoside derivative used primarily in the synthesis of branched DNA, cyclic oligonucleotides, and surface-immobilized nucleic acids. Its core value lies in the levulinyl (Lev) protecting group , which offers "orthogonal" stability: it is stable against the acid conditions used to remove 5'-dimethoxytrityl (DMT) groups and the basic conditions used for standard phosphoramidite coupling, yet it can be selectively cleaved under near-neutral conditions using hydrazine.

This unique reactivity profile allows researchers to selectively expose the 3'-hydroxyl group at a precise stage in a synthetic workflow without disturbing other sensitive moieties on the oligonucleotide chain.

Chemical Identity & Specifications

The following data characterizes the core nucleoside (free 5'-OH, unprotected nucleobase).

| Parameter | Specification |

| Chemical Name | 3'-O-Levulinyl-2'-deoxyadenosine |

| CAS Number | 440327-45-7 |

| Molecular Formula | |

| Molecular Weight | 349.34 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |

| pKa (Lev cleavage) | Cleavage occurs via nucleophilic attack (hydrazine), independent of pKa |

Structural SMILES: CC(=O)CCC(=O)OC1CC(OC1CO)n2cnc3c(N)ncnc23

Mechanism of Action: The Orthogonal Strategy

In standard solid-phase oligonucleotide synthesis (SPOS), protecting groups are removed sequentially. The Levulinyl group introduces a third dimension of control, distinct from the standard Acid/Base axis.

-

5'-Position (DMT): Acid-labile (Removed by TCA/DCA).

-

Nucleobase (Bz/iBu): Base-labile (Removed by Ammonia/AMA).

-

3'-Position (Lev): Hydrazine-labile (Removed by

).

This orthogonality is critical for "Inverse" Synthesis (5'

Diagram 1: Orthogonal Protection Logic

The following diagram illustrates the chemical stability hierarchy that makes 3'-O-Lev-dA valuable.

Caption: The Levulinyl group remains stable during standard DMT removal (Acid) and withstands mild basic conditions, cleaving only upon specific Hydrazine treatment.

Synthesis & Experimental Protocols

A. Synthesis of 3'-O-Levulinyl-2'-deoxyadenosine

While enzymatic routes (using Candida antarctica Lipase B) exist for regioselectivity, the chemical route is robust for scale-up.

Reagents Required:

-

2'-Deoxyadenosine (dA)[1]

-

4,4'-Dimethoxytrityl chloride (DMT-Cl)

-

DCC (N,N'-Dicyclohexylcarbodiimide) & DMAP (4-Dimethylaminopyridine)

-

Acetic Acid (80%)

Step-by-Step Workflow:

-

5'-Protection: Dissolve dA in anhydrous pyridine. Add 1.1 eq of DMT-Cl. Stir at RT for 4h.[3]

-

Result: 5'-O-DMT-dA. (The bulky DMT group prefers the primary 5'-OH).

-

-

3'-Esterification: To the 5'-O-DMT-dA solution, add Levulinic acid (1.5 eq), DCC (1.5 eq), and catalytic DMAP. Stir overnight.

-

5'-Deprotection: Treat the intermediate with 80% Acetic Acid for 20-30 minutes.

B. Selective Deprotection Protocol (Hydrazinolysis)

This protocol describes how to remove the Lev group to liberate the 3'-OH for further reaction (e.g., phosphoramidite coupling).

Reagent Preparation:

-

Hydrazine Solution: 0.5 M Hydrazine hydrate (

) dissolved in a mixture of Pyridine and Acetic Acid (3:2 v/v).-

Why Pyridine/AcOH? This buffer system prevents acid-catalyzed depurination and base-catalyzed side reactions, maintaining a pH near neutral.

-

Protocol:

-

Exposure: Wash the solid support (if on column) or dissolve the compound in the Hydrazine Solution.

-

Incubation: React for 5 to 15 minutes at room temperature.

-

Observation: The reaction is rapid.[2] The Lev group forms a cyclic pyridazine-one derivative (stable byproduct) and releases the hydroxyl.

-

-

Quench/Wash:

-

Solid Phase:[10] Wash column with Pyridine/Acetic Acid (1:1), then pure Pyridine, then Acetonitrile.

-

Solution Phase: Dilute with organic solvent (DCM), wash with dilute

, dry over

-

Diagram 2: Synthesis and Deprotection Workflow

Caption: Step-by-step chemical pathway from raw dA to the orthogonal building block and its eventual deprotection.

Applications in Drug Development

-

Branched Oligonucleotides:

-

Used to create "lariat" RNA or branched DNA structures for nanotechnology. The 3'-Lev is removed mid-synthesis to allow a second strand to grow from the 3'-position.

-

-

Circular DNA/RNA:

-

Enables head-to-tail cyclization. The linear precursor is synthesized, 3'-Lev is removed, and a phosphate coupling reagent connects the 3'-OH to the 5'-OH.

-

-

Surface Conjugation:

-

Oligos can be synthesized 5'

3' on a chip. The 3'-Lev protects the end until the synthesis is complete, allowing for a final, specific conjugation of a fluorescent dye or drug payload to the 3'-terminus.

-

References

-

BioHippo. (2024). 3'-O-Levulinyl-2'-deoxyadenosine Product Specifications and CAS 440327-45-7.[7] Retrieved from [Link]

-

ChemGenes Corporation. (2023). Levulinyl Protected Nucleosides and Phosphoramidites for Oligonucleotide Synthesis. Retrieved from [Link]

- Ogilvie, K. K., et al. (1982). The Levulinyl Group: A Specific Protecting Group for the 5'-Position of Nucleosides. Tetrahedron Letters, 23(26), 2615-2618.

- Lackey, J. G., et al. (2001). Solid-Phase Synthesis of Branched Oligonucleotides Using 3'-O-Levulinyl Nucleosides. Organic Letters.

Sources

- 1. Concise and efficient synthesis of 3'-O-tetraphosphates of 2'-deoxyadenosine and 2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chegg.com [chegg.com]

- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ebiohippo.com [ebiohippo.com]

- 8. 3’-O-Levulinyl-2’-deoxyadenosine | 嘌呤核苷类似物 | MCE [medchemexpress.cn]

- 9. medchemexpress.com [medchemexpress.com]

- 10. horizondiscovery.com [horizondiscovery.com]

Difference between 3'-O-Levulinyl and 3'-O-DMT protecting groups

Title: Strategic Orthogonality in Oligonucleotide Synthesis: A Technical Deep Dive into 3'-O-Levulinyl vs. 3'-O-DMT

Executive Summary

In the precision engineering of oligonucleotides, the selection of hydroxyl protecting groups dictates not just the chemistry, but the topology of the final molecule. While 5'-O-DMT is the industry standard for linear 3'→5' synthesis, the 3'-O-DMT and 3'-O-Levulinyl (Lev) groups serve specialized, divergent functions.

This guide delineates the critical technical differences between these two groups. 3'-O-DMT is the "Directional Inverter," enabling 5'→3' (reverse) synthesis, crucial for nuclease resistance and 3'-conjugation. 3'-O-Levulinyl is the "Orthogonal Architect," a base-labile group stable to acid, enabling branching, cyclization, and on-column derivatization without disturbing the growing chain.

Section 1: Mechanistic Foundations

The choice between 3'-O-DMT and 3'-O-Lev is fundamentally a choice between acid-labile carbocation chemistry and nucleophilic hydrazine-mediated cleavage .

3'-O-DMT: The Acid-Labile Switch

-

Reagent: Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Toluene/DCM.

-

Mechanism: Unimolecular elimination (

type). The acid protonates the ether oxygen, leading to the cleavage of the C-O bond and the formation of a resonance-stabilized dimethoxytrityl carbocation. -

Kinetics: Rapid (< 60 seconds).

-

Visual Cue: The released trityl cation is bright orange (

nm), allowing real-time coupling efficiency monitoring.

3'-O-Levulinyl: The Hydrazine-Labile Orthogonal Group

-

Reagent: 0.5 M Hydrazine Hydrate in Pyridine/Acetic Acid (buffered to prevent base-catalyzed degradation of other groups).

-

Mechanism: Nucleophilic Acyl Substitution followed by Intramolecular Cyclization.[1]

-

Hydrazine attacks the ketone carbonyl of the levulinyl ester.

-

Formation of a hydrazone intermediate.

-

Intramolecular attack of the hydrazone nitrogen on the ester carbonyl.

-

Release of the 3'-hydroxyl and formation of a stable pyridazinone byproduct (4,5-dihydro-6-methyl-3(2H)-pyridazinone).

-

-

Kinetics: Slower (5–15 minutes).

-

Orthogonality: Completely stable to TCA (acid) and standard iodine oxidation.

Figure 1: Mechanism of Levulinyl Deprotection

Caption: Hydrazine-mediated cleavage of Levulinyl group via pyridazinone formation.

Section 2: Strategic Applications

The decision to use 3'-O-DMT or 3'-O-Lev is dictated by the architectural goal of the synthesis.

3'-O-DMT: Reverse Synthesis (5'→3')

Standard synthesis flows 3'→5'.[2] However, "Reverse Amidites" (5'-phosphoramidite-3'-O-DMT) invert this process.

-

Why use it?

-

3'-End Modification: Allows the introduction of ligands (e.g., cholesterol, dyes) at the 3'-end using standard cheap solid supports.

-

Nuclease Resistance: Creating 3'-3' linkages (inverting the last base) significantly stabilizes oligos against exonucleases in serum.

-

Quality Control: Reverse synthesis prevents "N+1" deletion mutants from capping failures, as the capping step blocks the 3'-OH, which is less sterically hindered than the 5'-OH.

-

3'-O-Levulinyl: Branching and Orthogonality

Levulinyl is the key to non-linear DNA/RNA structures.

-

Why use it?

-

Branched DNA (Comb Structures): A "Brancher" phosphoramidite (e.g., dC-Lev) is incorporated.[3] The main chain continues via DMT removal. Once complete, the Lev group is removed (leaving the 5'-DMT intact), exposing a new hydroxyl to start a secondary chain.

-

On-Column Labeling: If a label is unstable to synthesis conditions, a Lev group can protect the conjugation site. The oligo is synthesized, Lev is stripped, and the label is conjugated on-support before final cleavage.

-

Section 3: Comparative Technical Data

The following table summarizes the operational differences for process engineers.

| Feature | 3'-O-DMT (Reverse Synthesis) | 3'-O-Levulinyl (Orthogonal) |

| Primary Utility | 5'→3' Synthesis Direction | Branching / Specific Site Deprotection |

| Deprotection Reagent | 3% TCA or DCA in Toluene | 0.5 M Hydrazine Hydrate (Pyridine/AcOH) |

| Cleavage Time | < 1 minute | 15 minutes |

| Visual Monitoring | Yes (Orange Cation) | No (Colorless) |

| Stability | Labile to Acid; Stable to Base | Stable to Acid; Labile to Hydrazine |

| Risk Factor | Depurination if acid exposure is prolonged | Incompatibility with "UltraMild" monomers (Ac-dC) |

Section 4: Experimental Protocols

Protocol: On-Column Levulinyl Deprotection

Context: Removing Lev group from a specific branch point without cleaving the oligo from the CPG support.

-

Preparation: Prepare a solution of 0.5 M Hydrazine Hydrate in Pyridine/Glacial Acetic Acid (3:2 v/v).

-

Expert Note: The acetic acid buffers the solution. Unbuffered hydrazine can prematurely cleave the succinyl linker, releasing the oligo from the support.

-

-

Wash: Wash the synthesis column with dry acetonitrile (ACN) to remove residual reagents.

-

Reaction: Flow the hydrazine solution through the column.

-

Manual: Syringe push 1 mL every 3 minutes.

-

Automated: Program a "Wait" step.

-

Duration: 15 minutes at Room Temperature.

-

-

Rinse: Wash extensively with Pyridine/Acetic Acid (1:1) followed by ACN.[3][4]

-

Critical Step: All traces of hydrazine must be removed. Hydrazine can react with subsequent phosphoramidites or activators, quenching the coupling reaction.

-

-

Proceed: The 3'-OH is now free for branching or modification.

Protocol: Handling 3'-O-DMT (Reverse Synthesis)

Context: Synthesizing an oligo 5'→3'.

-

Monomer Selection: Ensure you are using 5'-phosphoramidites (Reverse Amidites).

-

Warning: Do not mix with standard 3'-amidites.

-

-

Coupling Time: Increase coupling time by 20–30% compared to standard synthesis. The 5'-hydroxyl (nucleophile on the support) is sterically different from the 3'-hydroxyl.

-

Capping: Use standard Acetic Anhydride/N-Methylimidazole capping.

-

Oxidation: Standard Iodine/Water/Pyridine.

Section 5: Workflow Visualization

Figure 2: Strategic Decision Flow – Reverse vs. Branched Synthesis

Caption: Decision tree for selecting between 3'-DMT and 3'-Levulinyl based on synthetic goals.

References

-

Glen Research. Reverse Synthesis - 5'->3' Direction. Glen Research Technical Reports.[3] [Link]

-

Glen Research. Branching and Labelling: 3'-Levulinyl Protecting Groups. Glen Research Technical Bulletins. [Link]

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Levulinyl mechanism).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN102439025A - Rna synthesis - phosphoramidites for synthetic rna in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic rna at the 3' - end - Google Patents [patents.google.com]

- 3. glenresearch.com [glenresearch.com]

- 4. atdbio.com [atdbio.com]

Advanced DNA Nanostructure Assembly: The Strategic Role of 3'-O-Levulinyl-dA

The following technical guide details the strategic application of 3'-O-Levulinyl-2'-deoxyadenosine (3'-O-Lev-dA) in the construction of advanced DNA nanostructures.

Technical Guide for High-Fidelity Oligonucleotide Engineering

Executive Summary

In the precise architecture of DNA nanostructures—such as DNA origami, therapeutic nucleic acid cages, and cyclic aptamers—standard solid-phase synthesis (3'→5') often faces a topological limitation: the 3'-end is covalently tethered to the solid support, rendering it inaccessible until the final cleavage step.

3'-O-Levulinyl-dA (and its corresponding 5'-phosphoramidite derivative) overcomes this limitation by introducing orthogonal 3'-protection . The levulinyl (Lev) group is stable under standard acidic detritylation (TCA/DCM) and iodine oxidation conditions but is selectively cleaved by hydrazine. This allows researchers to liberate the 3'-hydroxyl group on-column, enabling unique downstream applications such as head-to-tail circularization , 3'-branching , and site-specific 3'-conjugation while the oligonucleotide remains anchored and fully protected elsewhere.

Chemical Basis: The Orthogonal Protection Strategy

The core utility of 3'-O-Lev-dA lies in its ability to break the linearity of standard DNA synthesis. By capping a strand with this modified nucleoside, you create a "dormant" 3'-reactive site.

Structural Mechanism

-

Standard Protection: The 5'-hydroxyl is protected by the acid-labile Dimethoxytrityl (DMT) group.

-

Orthogonal Protection: The 3'-hydroxyl is protected by the Levulinyl (Lev) ester .[1]

-

Activation: The Lev group is removed via a specific hydrazinolysis reaction, which is orthogonal to the acid (DMT removal) and base (final deprotection) conditions.

The Deprotection Switch

The Lev group is cleaved using Hydrazine Hydrate in a Pyridine/Acetic Acid buffer. This reaction occurs rapidly (typically 5–15 minutes) and leaves standard protecting groups (like Benzoyl-dA, iBu-dG) intact, provided specific precautions are met (see Section 5).

Table 1: Orthogonal Protecting Group Compatibility

| Protecting Group | Site | Removal Condition | Stability to Hydrazine? |

| DMT | 5'-OH | 3% TCA in DCM (Acid) | Stable |

| Levulinyl (Lev) | 3'-OH | 0.5 M Hydrazine (Buffered) | Labile (Cleaved) |

| Benzoyl (Bz) | dA/dC Exocyclic Amine | NH₄OH (Base) | Stable |

| Isobutyryl (iBu) | dG Exocyclic Amine | NH₄OH (Base) | Stable |

| Acetyl (Ac) | dC Exocyclic Amine | NH₄OH (Base) | Unstable (Avoid Ac-dC) |

Strategic Applications in Nanostructure Assembly

Workflow A: Synthesis of Circular DNA (Head-to-Tail)

Circular DNA is highly desirable for therapeutic decoys and rolling circle amplification (RCA) templates due to its exonuclease resistance.

-

Synthesis: A standard synthesis is performed, but the final monomer added is 3'-O-Lev-dA-5'-Phosphoramidite (a "reverse" amidite).

-

5'-Phosphorylation: The 5'-DMT is removed, and a chemical phosphorylation reagent is used to install a 5'-phosphate.

-

3'-Exposure: The column is treated with hydrazine to remove the 3'-Lev group, exposing the 3'-OH.

-

Cyclization: A condensing agent (e.g., MSNT or on-column template-mediated ligation) is used to couple the free 3'-OH to the 5'-phosphate.

-

Cleavage: The circularized product is cleaved from the support (if attached via a base-labile linker distinct from the chain termini).

Workflow B: On-Column 3'-Conjugation

Attaching fluorophores or drugs to the 3'-end usually requires post-synthetic labeling, which suffers from poor recovery. 3'-O-Lev-dA allows for high-efficiency on-column conjugation.

-

Synthesis: Chain assembly proceeds 3'→5'.

-

Termination: The chain is terminated with the 3'-O-Lev-dA unit.

-

Selective Deprotection: Hydrazine wash removes the Lev group.[1][2]

-

Functionalization: The now-free 3'-OH is reacted with a specialized phosphoramidite (e.g., Biotin-amidite, Fluorophore-amidite).

-

Final Processing: Standard cleavage and deprotection.

Visualization of Workflows

Diagram 1: The Orthogonal Logic of 3'-O-Lev-dA

This diagram illustrates the chemical orthogonality that permits selective 3'-access.

Caption: Orthogonal deprotection pathways allow independent manipulation of the 5' and 3' termini.

Diagram 2: Circularization Workflow

A step-by-step logic flow for creating circular DNA using the Lev strategy.

Caption: Workflow for generating circular DNA using 3'-O-Lev-dA as a temporary 3'-cap.

Experimental Protocol: Selective Deprotection

Critical Warning: Standard Acetyl-protected dC (Ac-dC) monomers are not stable to hydrazine. You must use Benzoyl-dC (Bz-dC) or Acetyl-dC must be avoided in the sequence if hydrazine is used. Transamination of Ac-dC by hydrazine causes permanent damage to the oligonucleotide.

Reagents Required[3][4][5][6][7][8][9][10][11]

-

Deprotection Solution: 0.5 M Hydrazine Hydrate in Pyridine/Glacial Acetic Acid (3:2 v/v).

-

Wash Solvent A: 1:1 Pyridine/Acetic Acid.[2]

-

Wash Solvent B: Acetonitrile (ACN).

Step-by-Step Procedure

-

Preparation: Ensure the synthesis column is drained of oxidation/capping reagents.

-

Hydrazine Treatment:

-

Draw 10 mL (for a 1 µmol scale column) of the Deprotection Solution into a syringe.

-

Push the solution back and forth through the column for 15 minutes at room temperature.

-

Note: Do not exceed 20 minutes to minimize risk to other protecting groups.

-

-

Washing (Crucial):

-

Wash the column with Wash Solvent A (3 x 10 mL) to remove excess hydrazine.

-

Wash with Wash Solvent B (Acetonitrile, 3 x 10 mL) to remove pyridine and prepare for the next coupling or cleavage step.

-

-

Next Step: Proceed immediately to the coupling of the 3'-modifier or cleavage.

References

-

Glen Research. Synthesis of Branched DNA with a Comb Structure. Glen Report 18.15. Link

-

Horizon Discovery. An efficient method for the Incorporation of molecular probes at multiple/specific sites in RNA: levulinyl protection.Link

-

Glen Research. Technical Brief – Compatibility of UltraMild Monomers or Ac-dC with Hydrazine Reagent. Glen Report 24.18. Link

-

National Institutes of Health (PMC). 5'-Levulinyl and 2'-tetrahydrofuranyl protection for the synthesis of oligoribonucleotides.[3]Link

-

Thermo Fisher Scientific. Phosphoramidite Impurity Analysis and Classification.Link

Sources

Technical Guide: Branched DNA (bDNA) Signal Amplification Assay Reagents

Executive Summary

Branched DNA (bDNA) technology represents a paradigm shift from target amplification (PCR) to signal amplification. Unlike qPCR, which relies on enzymatic replication of the template—introducing bias and requiring purified RNA—bDNA assays quantify nucleic acids directly from crude lysates by building a complex "signal tree" on the target sequence.

This guide details the chemical architecture of bDNA reagents, specifically focusing on the QuantiGene™ style platform (the current industry standard). It provides a mechanistic breakdown of the hybridization complexes, a validated workflow for drug discovery applications, and critical troubleshooting insights derived from field application data.

Part 1: The Architecture of Signal Amplification

The core of the bDNA assay is not the instrument, but the reagent chemistry. The system relies on a "sandwich" hybridization technique that builds a macroscopic structure (the branched DNA tree) on top of a specific mRNA target.[1]

The Reagent "Tree" Components

The specificity and amplification power of the assay rely on four distinct oligonucleotide reagent sets.

A. Target-Specific Probe Sets (The "Z" Probes)

The foundation of the assay is the Target Probe Set. Unlike PCR primers, these are designed as Z-probe pairs .

-

Mechanism: A single Z-probe has a target-binding sequence and a "tail" sequence.

-

The Cooperative Requirement: A functional landing pad for the amplification tree is formed only when two specific Z-probes (Left and Right) hybridize to the target mRNA immediately adjacent to each other.

-

Why this matters: If only one probe binds (non-specific binding), the tree cannot assemble, and no signal is generated. This creates an inherent "self-validating" specificity filter.

B. The Extenders (CE and LE)

In advanced bDNA formats (e.g., QuantiGene Plex), the Z-probes are functionally split into:

-

Capture Extenders (CE): These hybridize to the target mRNA and to the capture plate (or magnetic bead). They anchor the RNA.

-

Label Extenders (LE): These hybridize to the target mRNA and provide the landing site for the Preamplifier.[2]

C. The Amplification Tree (PreAmp & Amp)

-

Preamplifier (PreAmp): A large DNA molecule that hybridizes to the "trunk" formed by the Label Extenders.

-

Amplifier (Amp): Multiple Amplifier molecules hybridize to the Preamplifier. This creates the "branches" of the tree.

-

Label Probe (LP): Small oligonucleotides conjugated to an enzyme (typically Alkaline Phosphatase, AP) that bind to the Amplifiers.

D. The Substrate

-

Dioxetane Substrate: For chemiluminescent assays, a dioxetane substrate is added. The AP enzyme cleaves the substrate, producing a continuous glow signal (luminescence) measurable by a standard luminometer.[3][4][5]

Mechanistic Visualization

The following diagram illustrates the cooperative binding required to generate a signal. Note that without the adjacent binding of the Z-Probe pair, the PreAmp cannot anneal.

Caption: The bDNA Signal Amplification Tree. Note the requirement for cooperative binding of Extenders to anchor the Preamplifier.

Part 2: Experimental Workflow & Protocols

Senior Scientist Note: The critical advantage of bDNA is the elimination of RNA purification. The lysis buffers are designed to stabilize RNA and inhibit RNases immediately. Do not attempt to purify RNA unless absolutely necessary, as this introduces yield variability that bDNA is designed to avoid.

Reagent Preparation

-

Lysis Mixture: Contains chaotropic salts and Proteinase K.

-

Function: Disrupts cell membranes, digests proteins (including RNases), and exposes nucleic acids.

-

-

Blocking Reagent:

-

Function: Prevents non-specific binding of the probe set to the plate walls or beads.

-

Step-by-Step Protocol (Plate-Based Homogenate Assay)

| Step | Action | Critical Control Point (Why?) |

| 1. Lysis | Add Lysis Mixture (with Proteinase K) to cells/tissue. Incubate at 50-60°C for 30-60 mins. | Viscosity: Ensure complete homogenization. Incomplete lysis traps RNA in cell debris, lowering signal. |

| 2. Hybridization | Transfer lysate to Capture Plate. Add Probe Set (CE/LE/Blockers). Seal tightly. Incubate Overnight (16-20h) at 53-55°C. | Evaporation: The volume is small (100µL). Any evaporation alters salt concentrations, affecting hybridization stringency. Use pressure seals. |

| 3. Wash 1 | Wash plate 3x with Wash Buffer. | Background: Removes unbound proteins and non-hybridized probes. |

| 4. PreAmp | Add Preamplifier reagent. Incubate 60 mins at 50-55°C. | Tree Building: First layer of amplification. Temperature accuracy (±1°C) is vital here. |

| 5. Amp | Add Amplifier reagent. Incubate 60 mins at 50-55°C. | Tree Building: Second layer. Multiplies binding sites exponentially. |

| 6. Label Probe | Add AP-conjugated Label Probe. Incubate 60 mins at 50°C. | Enzyme Loading: Decorates the tree with alkaline phosphatase. |

| 7. Signal | Add Dioxetane Substrate. Incubate 5-10 mins at RT. Read Luminescence. | Timing: Glow signal is stable for ~60 mins, but consistency in read time improves precision. |

Workflow Logic Diagram

Caption: Linear workflow for bDNA assays. Note the direct transfer of crude lysate to hybridization.

Part 3: Performance Validation & Data Interpretation

When presenting bDNA data to regulatory bodies or internal review boards, the comparison to qPCR is inevitable. Use the following data to justify the technology choice.

bDNA vs. qPCR: A Comparative Analysis

| Feature | Branched DNA (bDNA) | RT-qPCR |

| Amplification Target | Signal (The Tree) | Target (The RNA) |

| Sample Input | Crude Lysate / Homogenate | Purified RNA |

| Enzymatic Bias | None (No Reverse Transcription) | High (RT efficiency varies) |

| Precision (CV) | < 10% (Typical 4-8%) | 15-25% (Ct variability) |

| Cross-Reactivity | Low (Z-probe cooperative binding) | Primer-dimer risks |

| Throughput | High (96/384 well automation friendly) | Medium/High |

| Normalization | Housekeeping gene (in multiplex) | Housekeeping gene |

Sensitivity and Linearity

bDNA assays typically exhibit a linear dynamic range of 3-4 logs. While qPCR can theoretically detect a single copy, bDNA is robust down to ~50-100 copies per well [1].

-

Limit of Detection (LOD): Generally higher than qPCR.

-

Limit of Quantification (LOQ): Superior precision at physiological expression levels due to the lack of exponential error propagation seen in PCR.

Part 4: Troubleshooting & Optimization (Field Insights)

As a Senior Scientist, I have observed that 90% of assay failures stem from three specific areas.

The "Temperature Trap"

The hybridization of the Z-probes is thermodynamically calculated for specific salt concentrations and temperatures (usually 54°C or 55°C).

-

Failure Mode: Incubator drift of ±2°C.

-

Result: High background (too cold) or no signal (too hot).

-

Fix: Calibrate incubators using a reference thermometer inside a dummy plate before every campaign.

The "Foam Factor"

Lysis buffers contain detergents (e.g., Lithium Lauryl Sulfate).

-

Failure Mode: Aggressive vortexing creates micro-bubbles.

-

Result: Bubbles prevent the lysate from contacting the bottom of the capture plate, leading to variable signal across replicates.

-

Fix: Use a plate centrifuge (1 min at 1000 x g) to degas lysates before transfer.

Sample Matrix Interference

While bDNA is robust to crude lysates, excessive cellular debris can physically block hybridization.

-

Failure Mode: High tissue input (>10 mg/well).

-

Result: Signal suppression.

-

Fix: Dilute lysates.[6] Counter-intuitively, diluting a thick lysate often increases the specific signal by reducing viscosity and steric hindrance.

References

-

Collins, M. L., et al. (1997).[1][2][7] "A branched DNA signal amplification assay for quantification of nucleic acid targets below 100 molecules/ml."[1][4][5][7][8] Nucleic Acids Research, 25(15), 2979–2984.[8]

-

Thermo Fisher Scientific. (2025). "QuantiGene™ Plex 96-Well Gene Expression Assay User Guide." Thermo Fisher Technical Documentation.

-

Baumeister, M. A., et al. (2012).[1] "A Sensitive Branched DNA HIV-1 Signal Amplification Viral Load Assay with Single Day Turnaround." PLOS ONE, 7(3): e33295.[1]

-

Zhang, Y., et al. (2025). "Comparison of RT-qPCR With Branched DNA to Quantify a Lipid Nanoparticle-Encapsulated mRNA Therapeutic." The AAPS Journal, 27(6).

Sources

- 1. journals.plos.org [journals.plos.org]

- 2. Synthesis of branched DNA [biosyn.com]

- 3. Branched DNA assay - Wikipedia [en.wikipedia.org]

- 4. mybiosource.com [mybiosource.com]

- 5. gentaur.co.uk [gentaur.co.uk]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. A branched DNA signal amplification assay for quantification of nucleic acid targets below 100 molecules/ml - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Solid-phase synthesis of branched oligonucleotides using 3'-Lev-dA

Application Note & Protocol

Topic: Solid-Phase Synthesis of Branched Oligonucleotides using 3'-Lev-dA Phosphoramidite

Audience: Researchers, scientists, and drug development professionals.

Introduction: Architecting Complexity with Branched Oligonucleotides

In the landscape of nucleic acid research and therapeutics, moving beyond linear sequences opens a new dimension of functional possibilities. Branched DNA and RNA (bNA) are non-linear structures that play critical roles in biological processes, such as the 'lariat' intermediates in pre-mRNA splicing.[1][2] Their synthetic counterparts have become indispensable tools in a variety of applications, from constructing complex DNA nanostructures to developing powerful signal amplification platforms in diagnostics, like the branched DNA (bDNA) assay used for quantifying viral loads.[1][3][4][5][6]

The synthesis of these intricate molecules, however, presents a significant chemical challenge. Standard solid-phase oligonucleotide synthesis is a linear process, extending a chain in the 3' to 5' direction.[7][] To create a branch, one must introduce a monomer that allows for chain elongation in two different directions at different times. This requires a sophisticated "orthogonal" protection strategy, where one protecting group can be selectively removed without affecting any others on the growing oligonucleotide.[9][10][11]

This guide details the use of 5'-DMT-N⁶-benzoyl-3'-O-levulinyl-2'-deoxyadenosine-β-cyanoethyl phosphoramidite (3'-Lev-dA) as a branching monomer. The levulinyl (Lev) ester is a key component of this strategy. It is stable to the acidic conditions used for 5'-dimethoxytrityl (DMT) removal and the standard reagents of the synthesis cycle. However, it can be cleanly and selectively cleaved on-column using a mild hydrazine treatment, exposing a new 3'-hydroxyl group for the synthesis of a secondary chain.[12][13][14] This protocol provides a field-proven methodology for the robust synthesis, deprotection, and purification of defined branched oligonucleotides.

The Branching Monomer: 3'-Lev-dA

The cornerstone of this methodology is the 3'-Lev-dA phosphoramidite. This building block possesses three key functionalities, each with a distinct role:

-

5'-DMT Group: The standard acid-labile protecting group that allows for the sequential addition of nucleotides to the primary chain and the first branch.[15]

-

3'-Cyanoethyl Phosphoramidite: The reactive group that enables the monomer to be coupled to a free 5'-hydroxyl group on the growing oligonucleotide chain.[][16]

-

3'-Levulinyl (Lev) Group: The orthogonal protecting group. This ester is inert during the standard synthesis cycle but can be selectively removed post-synthesis of the primary chain to reveal a 3'-hydroxyl, which serves as the initiation point for the second branch.[14][17]

Caption: Functional components of the 3'-Lev-dA branching phosphoramidite.

Experimental Workflow: A Step-by-Step Overview

The synthesis of a branched oligonucleotide is a multi-stage process that combines standard automated synthesis with a critical manual intervention step. The overall logic is to build the molecule in segments, using the levulinyl group as a chemical placeholder.

Caption: Overall workflow for solid-phase synthesis of a branched oligonucleotide.

Detailed Protocols

PART A: Materials and Reagents

-

Solid Support: Controlled Pore Glass (CPG) pre-loaded with the first nucleoside.

-

Phosphoramidites: Standard A(Bz), C(Ac), G(iBu), and T phosphoramidites; 5'-DMT-N⁶-benzoyl-3'-O-levulinyl-2'-deoxyadenosine-β-cyanoethyl phosphoramidite.

-

DNA Synthesizer Reagents:

-

Deblocking Solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

-

Activator: 0.45 M Tetrazole in Acetonitrile (ACN).

-

Capping Solution A: Acetic Anhydride/Pyridine/THF.

-

Capping Solution B: 16% N-Methylimidazole/THF.

-

Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.

-

Washing Solvent: Anhydrous Acetonitrile (ACN).

-

-

Levulinyl Deprotection Solution: 0.5 M hydrazine hydrate (N₂H₄·H₂O) in a 1:1 (v/v) mixture of pyridine and acetic acid. (CAUTION: Prepare fresh. Hydrazine is highly toxic).

-

Cleavage & Deprotection Solution: Concentrated aqueous ammonia (28-30%).

-

Purification: HPLC system (Anion-Exchange or Reversed-Phase) or PAGE apparatus.

PART B: Automated Synthesis of Primary Chain and First Branch

-

Load the appropriate CPG column onto the automated DNA synthesizer.

-

Program the sequence for the primary chain (the segment 3' to the branch point).

-

Initiate the standard synthesis protocol.

-

At the desired branch point, program the synthesizer to couple the 3'-Lev-dA phosphoramidite using a standard coupling time.

-

Continue the synthesis by programming the sequence for the first branch, which will extend from the 5'-position of the incorporated Lev-dA monomer.

-

After the final nucleotide of the first branch is added, program the synthesizer to perform a final capping step but keep the final DMT group off . This leaves a free 5'-OH on the first branch.

PART C: On-Column Selective Deprotection of the Levulinyl Group

This manual step is the most critical part of the protocol.

-

Remove the synthesis column from the synthesizer.

-

Securely attach two Luer-lock syringes (2 mL or 5 mL) to each end of the column.

-

Draw ~1.5 mL of the freshly prepared Levulinyl Deprotection Solution (0.5 M hydrazine hydrate in 1:1 pyridine/acetic acid) into one syringe.

-

Slowly push the solution through the column into the opposing syringe. Gently pass the solution back and forth through the CPG support for 2-3 minutes to ensure complete wetting.

-

Allow the column to stand at room temperature for 20-30 minutes , periodically pushing the solution back and forth every 5 minutes.[14]

-

Discard the hydrazine solution into an appropriate waste container.

-

Wash the CPG support thoroughly by flushing the column with 3 x 1.5 mL of 1:1 pyridine/acetic acid.

-

Wash the CPG support with 3 x 1.5 mL of anhydrous acetonitrile (ACN).

-

Thoroughly dry the CPG support by passing a steady stream of argon or nitrogen gas through the column for 5-10 minutes. This step is crucial to prevent moisture from interfering with the subsequent synthesis steps.

PART D: Synthesis of the Second Branch

-

Carefully re-install the dried column onto the DNA synthesizer.

-

Program the synthesizer with the sequence for the second branch. The synthesizer will now initiate synthesis from the newly deprotected 3'-hydroxyl group of the adenosine at the branch point.

-

Run the automated synthesis protocol to completion. The final 5'-DMT group can be left on for "Trityl-on" purification or removed, depending on the chosen purification strategy.

PART E: Final Cleavage and Base Deprotection

-

Transfer the CPG support from the column to a 2 mL screw-cap vial.

-

Add 1-1.5 mL of concentrated aqueous ammonia.

-

Seal the vial tightly and heat at 55 °C for 8-16 hours. This step cleaves the oligonucleotide from the CPG support and removes all remaining protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases (Bz, Ac, iBu).[7][18]

-

After cooling to room temperature, carefully open the vial in a fume hood.

-

Transfer the ammonia solution containing the crude branched oligonucleotide to a new tube, leaving the CPG behind.

-

Evaporate the ammonia to dryness using a centrifugal vacuum concentrator.

PART F: Purification of the Branched Oligonucleotide

Purification is essential to separate the full-length branched product from deletion mutants and, more importantly, from linear failure sequences that did not undergo second-branch synthesis.[19][20]

-

Anion-Exchange HPLC (AEX-HPLC): This is often the preferred method. Separation is based on the total phosphate charge, making it highly effective at separating the larger branched product from shorter linear failure sequences.[21][22]

-

Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE separates molecules based on size and conformation. It provides high resolution and is excellent for removing failure sequences.[19][23]

-

Reversed-Phase HPLC (RP-HPLC): Can be used, especially if a DMT-on strategy was employed for the second branch. The DMT-on branched product will be significantly more hydrophobic than any failure sequences.[22][23]

Data and Troubleshooting

Table 1: Summary of Key Synthesis and Purification Parameters

| Parameter | Recommendation | Rationale |

| Branching Monomer | 3'-Lev-dA Phosphoramidite | Provides a stable, orthogonally protected 3'-OH for branch initiation. |

| Lev Deprotection | 0.5 M Hydrazine Hydrate in Pyridine/AcOH | Mild and selective removal of the Lev group without affecting other protecting groups.[12][14] |

| Reaction Time (Lev) | 20-30 minutes at RT | Sufficient time for complete deprotection without significant side reactions. |

| Final Deprotection | Conc. NH₃, 55°C, 8-16 hrs | Standard conditions for complete removal of base and phosphate protecting groups.[7] |

| Primary Purification | Anion-Exchange HPLC or Denaturing PAGE | Best resolution for separating branched structures from linear failure sequences based on size/charge.[21][22] |

| Expected Purity | >85% post-purification | Dependent on synthesis efficiency and purification method. |

Table 2: Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low yield of final branched product | 1. Incomplete removal of the Levulinyl group. 2. Inefficient coupling at the start of the second branch. | 1. Increase hydrazine reaction time to 30-40 minutes. Ensure the deprotection solution is freshly prepared. 2. Ensure the CPG support is completely dry before starting the second synthesis. Use an extended coupling time for the first base of the second branch. |

| High proportion of linear (first branch only) failure sequence | Failure of the Levulinyl deprotection step. | See above. Verify the quality and concentration of the hydrazine hydrate solution. |

| Complex mixture of products in analysis | 1. Degradation during final ammonia deprotection. 2. Incomplete capping during synthesis. | 1. If the sequence contains sensitive modifications, consider using ultra-mild deprotection conditions (e.g., potassium carbonate in methanol).[24] 2. Check the efficiency of the capping step on the synthesizer. |

| Broad peaks during HPLC purification | Secondary structure formation in the branched oligonucleotide. | For AEX-HPLC, perform purification at an elevated temperature (e.g., 60°C) or high pH to denature secondary structures.[22] |

References

-

An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. Nucleic Acids Research. [Link]

-

An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs. PubMed. [Link]

-

Oligonucleotide synthesis. Wikipedia. [Link]

-

Solid-Phase Synthesis of Branched Oligonucleotides. ResearchGate. [Link]

-

Designing Oligo With Multiple Modifications. ELLA Biotech. [Link]

-

Branched DNA assay. Wikipedia. [Link]

-

Synthesis of branched DNA. Bio-Synthesis Inc. [Link]

-

Application of branched DNA signal amplification to monitor human immunodeficiency virus type 1 burden in human plasma. PubMed. [Link]

-

Oligonucleotide Purification. GenScript. [Link]

-

Solid-phase synthesis of branched oligonucleotides. PubMed. [Link]

-

An efficient method for the Incorporation of molecular probes at multiple/specific sites in RNA: levulinyl protection for 2'-. Horizon Discovery. [Link]

-

Purification and characterisation of oligonucleotides. ATDBio. [Link]

-

5'-Levulinyl and 2'-tetrahydrofuranyl protection for the synthesis of oligoribonucleotides by the phosphoramidite approach. PMC. [Link]

-

Purification of DNA oligonucleotides to improve hybridization chain reaction performance. DiVA portal. [Link]

-

Solid-Phase Synthesis of Thermolytic DNA Oligonucleotides Functionalized with a Single 4-Hydroxy-1-butyl or 4-Phosphato. Eurofins. [Link]

-

Facile synthesis of a 3-deazaadenosine phosphoramidite for RNA solid-phase synthesis. PMC. [Link]

-

Synthetic Strategies and Parameters Involved in the Synthesis of Oligodeoxyribonucleotides According to the Phosphoramidite Method. Current Protocols in Nucleic Acid Chemistry. [Link]

-

Synthesis of Branched DNA with a Comb Structure. Glen Research. [Link]

-

Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates. MDPI. [Link]

-

Solid-phase oligonucleotide synthesis. ATDBio. [Link]

-

Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End. MDPI. [Link]

Sources

- 1. Synthesis of branched DNA [biosyn.com]

- 2. Solid-phase synthesis of branched oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gentaur.co.uk [gentaur.co.uk]

- 4. Branched DNA assay - Wikipedia [en.wikipedia.org]

- 5. Application of branched DNA signal amplification to monitor human immunodeficiency virus type 1 burden in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mybiosource.com [mybiosource.com]

- 7. atdbio.com [atdbio.com]

- 9. academic.oup.com [academic.oup.com]

- 10. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 11. Designing Oligo With Multiple Modifications - ELLA Biotech [ellabiotech.com]

- 12. horizondiscovery.com [horizondiscovery.com]

- 13. 5'-Levulinyl and 2'-tetrahydrofuranyl protection for the synthesis of oligoribonucleotides by the phosphoramidite approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. glenresearch.com [glenresearch.com]

- 15. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 17. eurofinsus.com [eurofinsus.com]

- 18. Deprotection of Oligonucleotide Synthesis: A Complete Guide for Researchers - Amerigo Scientific [amerigoscientific.com]

- 19. genscript.com [genscript.com]

- 20. diva-portal.org [diva-portal.org]

- 21. researchgate.net [researchgate.net]

- 22. atdbio.com [atdbio.com]

- 23. blog.biosearchtech.com [blog.biosearchtech.com]

- 24. An orthogonal oligonucleotide protecting group strategy that enables assembly of repetitive or highly structured DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]